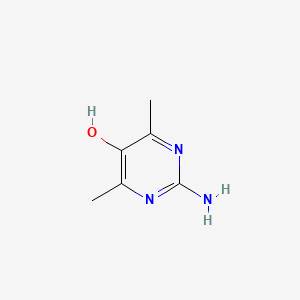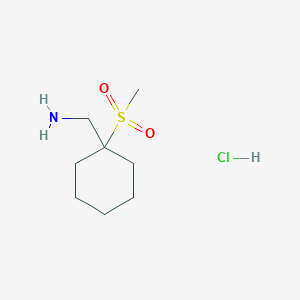
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride is C8H18ClNO2S. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride is a white crystalline powder that is soluble in water. It has a molecular weight of 243.73 g/mol. More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Methanation Research
The compound (1-Methanesulfonylcyclohexyl)methanamine hydrochloride is closely related to methanesulfonates, which have been extensively researched in the context of methane production from syngas. Studies have explored fixed-bed and fluidized-bed methanation technologies, focusing on temperature control and catalyst deactivation issues (Rönsch et al., 2016).
Spectroscopic Characterization and Kinetics
Research has delved into the kinetic and spectroscopic characterization of highly reactive methanesulfonates, investigating the stability and reactivity of these compounds (Bentley et al., 1994).
Catalytic Methane Production
Studies have provided insights into the catalytic production of methane from CO2 and H2 at low temperatures, offering new understandings of the reaction mechanism in methanation processes (Jacquemin et al., 2010).
Protein Hydrolysis in Bioanalytical Chemistry
The use of methanesulfonic acid, closely related to the compound , has been proposed for protein hydrolysis in the evaluation of Se-methionine in biological samples, showing efficient liberation of Se-methionine by acid hydrolysis (Wrobel et al., 2003).
Renewable Methane Production
Research on 'renewable Methane' production has explored the structure-sensitive reaction on Ni/CeO2 catalysts, revealing the size effect of the Ni metal center on CO2 methanation performance (Lin et al., 2021).
Biological CO2-Methanation
Studies in biological methanation have aimed at standardizing methodologies and parameters for characterizing various biological methanation processes, contributing significantly to the sustainable energy system transition (Thema et al., 2019).
Novel Synthesis Approaches
Innovative synthesis methods for 3-indolyl-methanamines have been developed, starting from indoles, aldehydes, and nitrobenzenes, highlighting the versatility of methanesulfonyl compounds in synthesis processes (Das et al., 2013).
Asymmetric Hydrogenation in Organic Chemistry
Research has been conducted on the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the role of methanesulfonyl derivatives in catalysis (Ohkuma et al., 2007).
Methanotrophs in Environmental Science
Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their potential biotechnological applications, such as in the generation of single-cell protein, biopolymers, and biofuels (Strong et al., 2015).
CO2 Hydrogenation to Methane
Extensive research works on CO2 methanation have investigated catalyst innovations, the influence of reaction conditions, and overall catalytic performance, contributing to renewable H2 storage and transportation solutions (Su et al., 2016).
Safety And Hazards
The safety information for (1-Methanesulfonylcyclohexyl)methanamine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(1-methylsulfonylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUCLSSEGHTGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

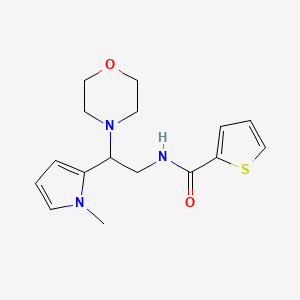
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)
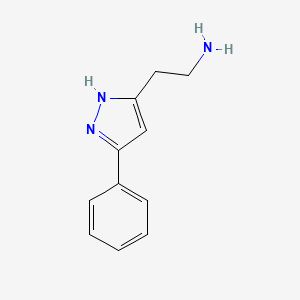
![7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

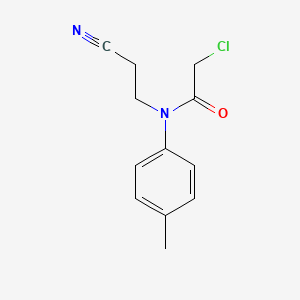
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
